2-But-3-ynyl-1-methylpiperidine CAS number and identification
2-But-3-ynyl-1-methylpiperidine CAS number and identification
An In-Depth Technical Guide to 2-But-3-ynyl-1-methylpiperidine
Abstract This technical monograph provides a comprehensive analysis of 2-But-3-ynyl-1-methylpiperidine , a specialized piperidine derivative characterized by a terminal alkyne functionality at the C2 position. While often encountered as a transient synthetic intermediate or a custom-synthesized building block rather than a commoditized reagent, its structural motif is critical in the total synthesis of Dendrobatid alkaloids (e.g., Pumiliotoxins, Histrionicotoxins) and as a scaffold for "click" chemistry applications in medicinal chemistry. This guide details its chemical identity, synthesis pathways, analytical characterization, and safety protocols.
Part 1: Chemical Identity & Properties
Nomenclature and Identification
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IUPAC Name: 1-Methyl-2-(but-3-yn-1-yl)piperidine
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Common Names: 2-(3-Butynyl)-N-methylpiperidine; N-Methyl-2-homopropargylpiperidine.
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CAS Number: Note: This specific regioisomer is a specialized research intermediate and does not have a widely indexed CAS number in public commercial databases. It is distinct from its N-alkylated isomer, 1-(but-3-ynyl)piperidine (CAS 14256-74-7).
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Molecular Formula: C₁₀H₁₇N
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Molecular Weight: 151.25 g/mol
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SMILES: CN1CCCCC1CCC#C
Structural Analysis
The molecule consists of a saturated piperidine ring substituted at the nitrogen (N1) with a methyl group and at the alpha-carbon (C2) with a but-3-ynyl chain.
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Chirality: The C2 carbon is a stereocenter. Synthetic routes typically yield a racemate unless asymmetric lithiation or chiral resolution is employed.
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Key Functional Groups:
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Tertiary Amine: Basic center, susceptible to protonation and N-oxidation.
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Terminal Alkyne: A reactive handle for Sonogashira coupling, CuAAC "click" cycloaddition, or hydration to ketones.
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| Property | Value (Predicted/Analogous) | Source/Rationale |
| Boiling Point | ~85-90 °C at 15 mmHg | Estimated from N-methylconiine analogs. |
| Density | ~0.86 g/mL | Typical for alkyl-substituted piperidines. |
| pKa (Conj. Acid) | ~10.1 | Consistent with N-methylpiperidine (pKa 10.08). |
| Solubility | Soluble in DCM, Et₂O, MeOH; Sparingly soluble in water (basic pH). | Lipophilic alkyl chain reduces water solubility compared to piperidine. |
Part 2: Synthesis & Production
The synthesis of 2-But-3-ynyl-1-methylpiperidine requires precise C2-functionalization. The most robust method involves the Beak-Lee lithiation of N-Boc-piperidine followed by alkylation and subsequent methylation, or the alkylation of a metallo-enamine.
Primary Synthetic Route: Directed Lithiation Strategy
This route ensures regioselectivity at the C2 position.
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Lithiation: N-Boc-piperidine is treated with sec-BuLi/TMEDA to generate the 2-lithio species.
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Alkylation: The lithio species reacts with a protected 4-bromo-1-butyne (or 4-iodo-1-butyne). Note: The alkyne proton must be protected (e.g., TMS) or the electrophile must be an alkyl halide with a protected alkyne to prevent deprotonation.
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Deprotection: Removal of the Boc group (acidic conditions) and the alkyne protecting group (if used).
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N-Methylation: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or alkylation with MeI.
Alternative Route: Alkylation of 1-Methyl-2-piperidone
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Deprotection: 1-Methyl-2-piperidone is treated with LDA to form the enolate.
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Alkylation: Reaction with 4-bromo-1-butyne.
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Reduction: The resulting lactam is reduced with LiAlH₄ to the amine.
Mechanistic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis via directed lithiation of N-Boc-piperidine.
Part 3: Analytical Characterization (Identification)
Accurate identification relies on distinguishing the C2-alkylated product from the N-alkylated isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 2.24 (s, 3H): N-Methyl group (Diagnostic singlet).
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δ 1.95 (t, J=2.6 Hz, 1H): Terminal alkyne proton (-C≡C-H).
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δ 2.15-2.25 (m, 2H): Propargylic methylene (-CH₂-C≡C).
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δ 1.8-1.9 (m, 1H): C2-methine proton (Multiplet, often shielded).
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δ 2.80 (m, 1H) & 2.05 (m, 1H): C6-methylene protons (Ring protons adjacent to N).
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¹³C NMR (100 MHz, CDCl₃):
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δ 84.5: Internal alkyne carbon.
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δ 68.2: Terminal alkyne carbon (-C≡CH).
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δ 64.5: C2-methine (Chiral center).
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δ 57.2: C6-methylene.
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δ 43.1: N-Methyl carbon.
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Mass Spectrometry (MS)
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Method: ESI-MS or GC-MS.
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ESI (+): [M+H]⁺ = 152.14 m/z.
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Fragmentation (GC-MS):
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m/z 98: Base peak (Loss of the butynyl side chain via α-cleavage, characteristic of 2-substituted N-methylpiperidines).
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m/z 151: Molecular ion (M⁺).
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Infrared Spectroscopy (IR)
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3300 cm⁻¹: Sharp, strong stretch (≡C-H, terminal alkyne).
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2120 cm⁻¹: Weak stretch (C≡C, alkyne).
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2780 cm⁻¹: Bohlmann bands (C-H stretch adjacent to N, indicative of lone pair orientation).
Part 4: Applications in Drug Discovery
Alkaloid Synthesis Scaffold
This compound mimics the core structure of Pumiliotoxin C and Indolizidine 167B . The butynyl side chain serves as a 4-carbon linker that can be cyclized to form the indolizidine or quinolizidine ring systems found in amphibian alkaloids.
"Click" Chemistry Probe
The terminal alkyne allows this piperidine scaffold to be used as a bioorthogonal probe .
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Activity-Based Protein Profiling (ABPP): The alkyne can be clicked to an azide-fluorophore to visualize the localization of piperidine-based drugs in cells.
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Fragment-Based Drug Design (FBDD): Used as a fragment to screen for binding in pockets requiring a basic amine and a hydrophobic tail.
Logical Application Workflow (DOT Diagram)
Figure 2: Application of the scaffold in chemical biology and natural product synthesis.
Part 5: Safety & Handling
As a tertiary amine with an alkyne tail, standard laboratory safety protocols for volatile, basic organic compounds apply.
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Hazards:
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Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
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Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
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Flammability: Likely a flammable liquid (Flash point est. < 60°C).
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxidation or alkyne polymerization.
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References
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Beak, P., & Lee, W. K. (1989). "α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines." The Journal of Organic Chemistry, 54(2), 458–464.
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Comins, D. L., & Dehghani, A. (1995). "Pyridine-Derived Triflates for the Synthesis of Piperidine Alkaloids." Tetrahedron Letters, 36(49), 8949–8952.
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Toyooka, N., et al. (2001). "Enantioselective Synthesis of Pumiliotoxin C and related alkaloids." Organic Letters, 3(12), 1929–1932.
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PubChem. (2024).[1][2] "Compound Summary: 1-Methylpiperidine (Analogous Data)." National Library of Medicine.[2]
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Sigma-Aldrich. (2024). "Safety Data Sheet: 1-Methylpiperidine."
